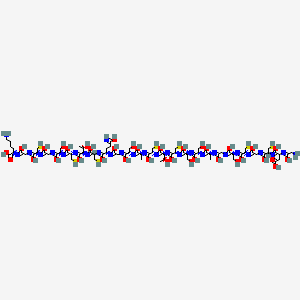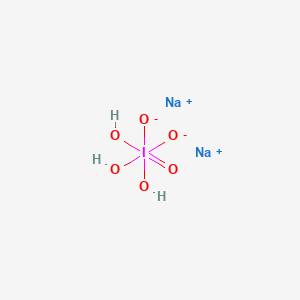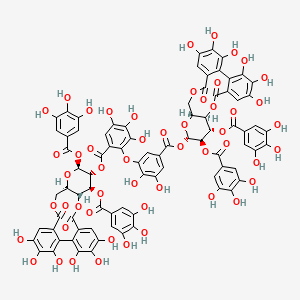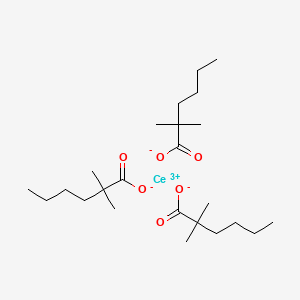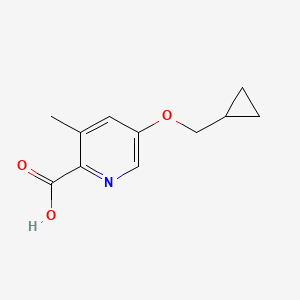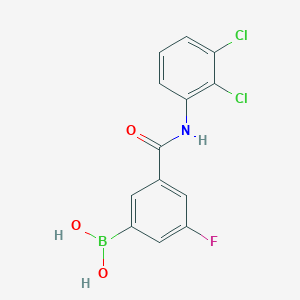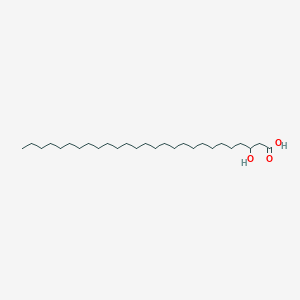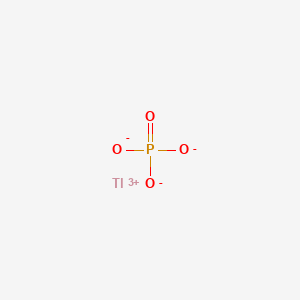
Thallium(3+) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium phosphate, with the chemical formula Tl₃PO₄, is a compound consisting of thallium and phosphate ions. Thallium is a heavy metal known for its high toxicity and unique chemical properties. Thallium phosphate is primarily used in scientific research due to its specific characteristics and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium phosphate can be synthesized through various methods. One common approach involves the reaction of thallium nitrate with phosphoric acid under controlled conditions. The reaction typically proceeds as follows: [ 3 \text{TlNO}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{Tl}_3\text{PO}_4 + 3 \text{HNO}_3 ]
Industrial Production Methods: In industrial settings, thallium phosphate is produced by reacting thallium(I) oxide with phosphoric acid. The reaction is carried out at elevated temperatures to ensure complete conversion: [ 3 \text{Tl}_2\text{O} + 2 \text{H}_3\text{PO}_4 \rightarrow 2 \text{Tl}_3\text{PO}_4 + 3 \text{H}_2\text{O} ]
Analyse Chemischer Reaktionen
Types of Reactions: Thallium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thallium phosphate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Thallium phosphate can undergo substitution reactions with halogens, forming thallium halides and phosphoric acid.
Major Products Formed:
Oxidation: Thallium(III) oxide and phosphoric acid.
Reduction: Thallium metal and phosphine.
Substitution: Thallium halides (e.g., thallium chloride) and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Thallium phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other thallium compounds.
Biology: Thallium phosphate is used in studies involving heavy metal toxicity and its effects on biological systems.
Medicine: Thallium isotopes, particularly thallium-201, are used in medical imaging, such as cardiovascular scintigraphy.
Industry: Thallium phosphate is used in the production of special glasses and ceramics due to its unique properties.
Wirkmechanismus
Thallium phosphate exerts its effects primarily through its interaction with cellular components. Thallium ions can replace potassium ions in biological systems, disrupting cellular processes that depend on potassium. This can lead to impaired cellular metabolism, mitochondrial dysfunction, and oxidative stress. The phosphate component can also interact with cellular signaling pathways, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Thallium(I) oxide (Tl₂O): Similar in terms of thallium content but differs in its reactivity and applications.
Thallium(III) oxide (Tl₂O₃): Another thallium compound with different oxidation states and chemical properties.
Thallium chloride (TlCl): A halide of thallium with distinct chemical behavior compared to thallium phosphate.
Uniqueness: Thallium phosphate is unique due to its combination of thallium and phosphate ions, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
51833-34-2 |
|---|---|
Molekularformel |
O4PTl |
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
thallium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Tl/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
InChI-Schlüssel |
GOEFKRMMROGLSO-UHFFFAOYSA-K |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Tl+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


